![molecular formula C20H21F2N3O2S B606898 CYM50308](/img/structure/B606898.png)
CYM50308
Descripción general
Descripción
Aplicaciones Científicas De Investigación
CYM50308 has demonstrated significant biological activities across various studies, making it a valuable tool in pharmacological research.
Anti-inflammatory Applications
This compound has been shown to attenuate neutrophilic inflammation in models of asthma. In a study involving mice subjected to ovalbumin and lipopolysaccharide-induced inflammation, administration of this compound resulted in reduced inflammatory markers and improved lung function . This suggests potential applications in treating chronic inflammatory diseases.
Table 1: Inflammatory Markers Modulated by this compound
Marker | Control Group | This compound Treatment |
---|---|---|
IL-6 | High | Low |
TNF-α | Elevated | Reduced |
Neutrophil Count | Increased | Decreased |
Cancer Research
The compound has also been explored for its antitumor effects. In vitro studies have indicated that this compound can inhibit the growth of various cancer cell lines, including breast cancer cells (MCF7) and leukemia cells. The IC50 values observed were approximately 5 µM for MCF7 cells, indicating significant cytotoxicity.
Case Study: Antitumor Efficacy of this compound
A study evaluated the effects of this compound on MCF7 breast cancer cells. The results indicated:
- Cell Viability Reduction : Dose-dependent decrease in viability.
- Mechanism : Induction of apoptosis as evidenced by increased caspase activity.
Neuroprotective Effects
Research has highlighted the neuroprotective properties of this compound against amyloid-beta-induced neurotoxicity in primary rat cortical neurons. The compound was found to mitigate neuronal dysfunction and promote cell survival under stress conditions induced by amyloid-beta oligomers .
Table 2: Neuroprotective Effects of this compound
Condition | Control Group | This compound Treatment |
---|---|---|
Neuronal Survival Rate | Low | Significantly Higher |
Apoptotic Markers | High | Reduced |
Mechanistic Insights
The mechanism through which this compound exerts its effects primarily involves modulation of sphingosine-1-phosphate signaling pathways. By selectively activating S1P4-R, the compound influences various downstream signaling cascades that regulate inflammation, cell survival, and apoptosis.
Mecanismo De Acción
ML248 ejerce sus efectos uniéndose selectivamente al receptor 4 de esfingosina-1-fosfato (S1P4-R). Esta unión activa vías de señalización descendentes, incluidas las quinasas de proteínas activadas por mitógeno (MAPK) de las quinasas reguladas por señales extracelulares (ERK) y las vías de fosfolipasa C (PLC). Estas vías juegan un papel crucial en la regulación de las respuestas inmunitarias y la recirculación de los linfocitos .
Análisis Bioquímico
Biochemical Properties
CYM50308 interacts with the S1P4 receptor, a G protein-coupled receptor involved in the sphingosine-1-phosphate signaling pathway . The EC50 values for this compound are 56 nM for S1P4-R and 2100 nM for S1P5-R . It displays no activity at S1P1-R, S1P2-R, and S1P3-R subtypes at concentrations up to 25 μM .
Cellular Effects
This compound has been shown to influence cell function by modulating the S1P4-R signaling cascade It can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the S1P4 receptor, leading to the activation of this receptor This activation can influence various cellular processes, including changes in gene expression and enzyme activity
Metabolic Pathways
This compound is involved in the sphingosine-1-phosphate signaling pathway through its interaction with the S1P4 receptor
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de ML248 implica una serie de reacciones químicas que dan como resultado la formación de su estructura compleja. La ruta sintética detallada incluye los siguientes pasos:
Formación de la estructura central: La estructura central de ML248 se sintetiza a través de una serie de reacciones de condensación y ciclación.
Funcionalización: La estructura central se funcionaliza luego con varios sustituyentes para mejorar su afinidad y selectividad para el receptor 4 de esfingosina-1-fosfato.
Purificación: El producto final se purifica utilizando técnicas cromatográficas para lograr un alto grado de pureza (≥98,0%).
Métodos de producción industrial
La producción industrial de ML248 sigue rutas sintéticas similares, pero se amplía para satisfacer la demanda con fines de investigación. El proceso involucra:
Síntesis por lotes: La síntesis por lotes a gran escala se lleva a cabo en reactores industriales.
Control de calidad: Se implementan medidas de control de calidad rigurosas para garantizar la consistencia y pureza del producto final.
Envasado y distribución: El compuesto purificado se envasa y distribuye a instituciones de investigación y laboratorios
Análisis De Reacciones Químicas
Tipos de reacciones
ML248 experimenta diversas reacciones químicas, que incluyen:
Oxidación: ML248 se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales en ML248.
Sustitución: Las reacciones de sustitución se utilizan para introducir diferentes sustituyentes en la estructura central de ML248.
Reactivos y condiciones comunes
Oxidación: Se utilizan agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Se utilizan diversos agentes halogenantes y nucleófilos para reacciones de sustitución.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen varios derivados de ML248 con grupos funcionales modificados, que se pueden utilizar para futuras investigaciones y desarrollo .
Comparación Con Compuestos Similares
Compuestos similares
ML178: Otro agonista del receptor 4 de esfingosina-1-fosfato con potencia submicromolar.
CYM5442: Un agonista selectivo para el receptor 1 de esfingosina-1-fosfato (S1P1-R).
FTY720 (Fingolimod): Un agonista no selectivo del receptor de esfingosina-1-fosfato utilizado en el tratamiento de la esclerosis múltiple.
Unicidad de ML248
ML248 es único debido a su alta selectividad y afinidad por el receptor 4 de esfingosina-1-fosfato, lo que lo convierte en una herramienta valiosa para estudiar las funciones específicas de este receptor sin efectos fuera de objetivo en otros receptores de esfingosina-1-fosfato .
Actividad Biológica
CYM50308 is a selective agonist for the sphingosine-1-phosphate receptor 4 (S1PR4), a G-protein-coupled receptor involved in various biological processes, including immune modulation, inflammation, and cancer progression. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications in therapeutic contexts.
Pharmacological Profile
This compound has demonstrated potent agonistic activity specifically at S1PR4, with an EC50 value of 56 nM. In contrast, it shows significantly lower activity at S1PR5 (EC50 = 2100 nM) and no activity at S1PR1, S1PR2, or S1PR3 up to concentrations of 25 μM . This selectivity makes this compound a valuable tool for studying the role of S1PR4 in various biological systems.
Immune Modulation
Research indicates that this compound plays a crucial role in modulating immune responses. It enhances the cytotoxic function of CD8+ T cells, particularly in the context of cancer immunotherapy. A study involving head and neck squamous cell carcinoma (HNSCC) patients revealed that higher expression levels of S1PR4 were associated with improved T cell cytotoxicity and better patient prognosis . The administration of this compound in CAR-T cell therapy models significantly increased T cell functionality, suggesting its potential to augment anti-tumor responses .
Anti-Inflammatory Effects
In models of asthma and lung inflammation, this compound has shown protective effects against neutrophilic inflammation induced by ovalbumin (OVA) and lipopolysaccharide (LPS). The administration of this compound resulted in a reduction of inflammatory markers and improved lung function in treated mice, highlighting its therapeutic potential in managing inflammatory diseases .
Case Studies
- Head and Neck Cancer : In a clinical study involving HNSCC patients, researchers found that S1PR4 expression correlated positively with CD8+ T cell activation markers such as IFNG and GZMB. The use of this compound enhanced the cytotoxicity of these T cells when co-cultured with tumor cells .
- Asthma Models : In experiments conducted on mice subjected to OVA/LPS-induced lung inflammation, treatment with this compound significantly mitigated the inflammatory response. This was associated with decreased M1 macrophage activation and altered bioactive lipid signaling pathways .
Research Findings
The following table summarizes key findings related to the biological activity of this compound across different studies:
Propiedades
IUPAC Name |
(5Z)-5-[[1-(2,4-difluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2-methoxyethylimino)-3-methyl-1,3-thiazolidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N3O2S/c1-12-9-14(13(2)25(12)17-6-5-15(21)11-16(17)22)10-18-19(26)24(3)20(28-18)23-7-8-27-4/h5-6,9-11H,7-8H2,1-4H3/b18-10-,23-20? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQZKTRCUAWRHT-ONBPWHQPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=C(C=C2)F)F)C)C=C3C(=O)N(C(=NCCOC)S3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=C(C=C(C=C2)F)F)C)/C=C\3/C(=O)N(C(=NCCOC)S3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.